

A Comparative Guide to the Bioequivalence of Pheniramine Formulations

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Compound of Interest

Compound Name: **Pheniramine**

Cat. No.: **B192746**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and comparison of bioequivalence studies of **pheniramine**, an antihistamine used to treat allergic conditions. The following sections present quantitative data from pharmacokinetic studies, detailed experimental protocols, and a visualization of the relevant signaling pathway to offer a comprehensive overview for drug development professionals.

Quantitative Data Summary

The bioequivalence of different **pheniramine** formulations is assessed by comparing their pharmacokinetic parameters. The key parameters are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). Below are summary tables from bioequivalence studies comparing different formulations of **pheniramine** and the closely related compound, **chlorpheniramine**.

Table 1: Pharmacokinetic Parameters of **Pheniramine** after Intravenous and Oral Administration

Parameter	Intravenous Administration (30.5 mg)	Oral Administration (30.5 mg)
Cmax (ng/mL)	231 - 894	173 - 274
Tmax (h)	-	1 - 2.5
AUC (0-72h) (ng·h/mL)	3035 - 4662	3507 - 5768
Terminal Half-life (h)	8 - 17	16 - 19

Data sourced from a study in healthy male subjects[1]. Note that for intravenous administration, Cmax occurs at the end of the infusion and Tmax is therefore not typically reported in the same manner as for oral administration.

Table 2: Bioequivalence of Two Oral Formulations of Chlorpheniramine Maleate (8 mg)

Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)
Cmax (μg/L)	15.74 ± 7.06	14.88 ± 4.40
Tmax (h)	3.9 ± 1.2	4.5 ± 0.8
AUC (0-t) (μg·h/L)	248.86 ± 78.52	245.09 ± 90.77
AUC (0-∞) (μg·h/L)	292.64 ± 99.21	282.04 ± 98.64
Half-life (h)	15.54 ± 3.76	14.49 ± 3.24

This study on chlorpheniramine, a halogenated derivative of pheniramine, demonstrated bioequivalence between the two tablet formulations, with no significant difference in the pharmacokinetic parameters ($p > 0.05$)[2].

Experimental Protocols

The methodologies employed in bioequivalence studies are critical for ensuring the validity and comparability of the results. Below are outlines of typical experimental protocols for such studies.

Study Design

Bioequivalence studies for **pheniramine** are commonly conducted as randomized, crossover studies.^[2] In a two-way crossover design, each subject receives both the test and reference formulations in a randomized order, separated by a washout period to ensure the complete elimination of the drug from the body before the next administration. This design minimizes inter-subject variability.

Subject Population

Healthy adult volunteers are typically recruited for these studies.^{[1][2]} Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population and to minimize any confounding factors that could affect the pharmacokinetics of the drug.

Dosing and Administration

A single oral dose of the **pheniramine** formulation is administered to the subjects after an overnight fast. The dose administered is in accordance with the approved dosage for the drug.

Blood Sampling

Blood samples are collected from each subject at predetermined time points before and after drug administration. The sampling schedule is designed to adequately characterize the plasma concentration-time profile of the drug, including the absorption, distribution, and elimination phases.

Analytical Method

The concentration of **pheniramine** in the collected plasma samples is determined using a validated analytical method, typically high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).^{[1][2]} These methods are chosen for their sensitivity, specificity, and accuracy.

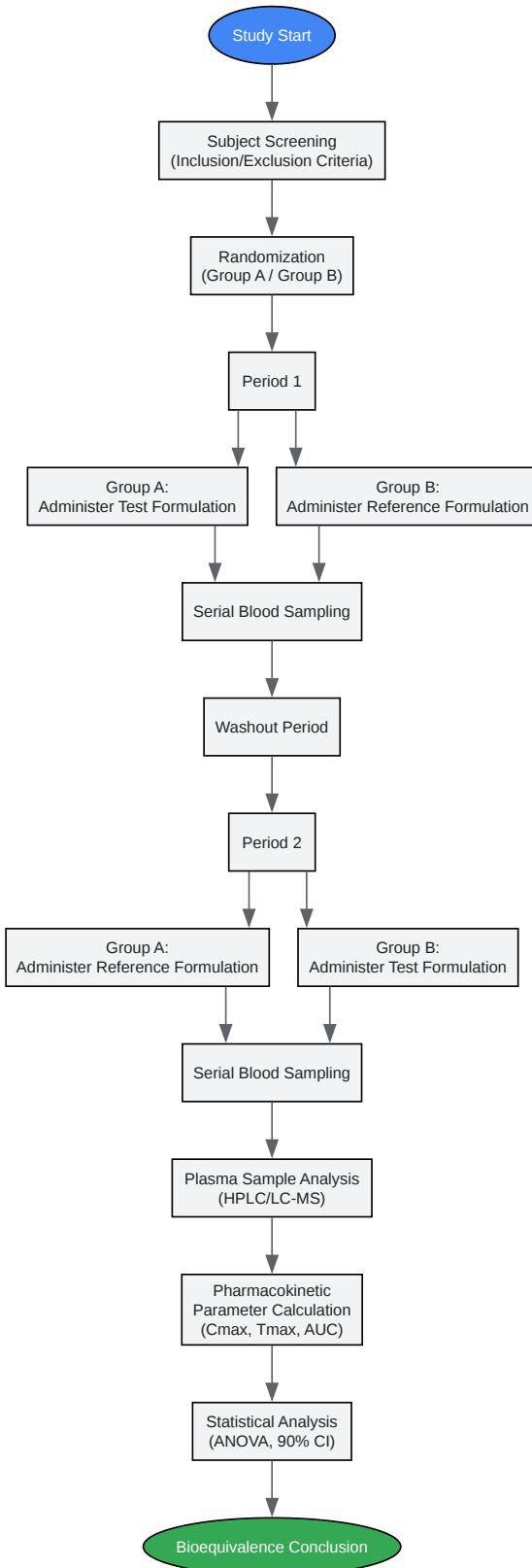
Statistical Analysis

The pharmacokinetic parameters (Cmax, Tmax, and AUC) are calculated from the plasma concentration-time data for each subject. Statistical analysis, often involving an analysis of variance (ANOVA) on the log-transformed data, is performed to compare the parameters

between the test and reference formulations. The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC are calculated and must fall within the range of 80% to 125% for the formulations to be considered bioequivalent.

Signaling Pathway and Experimental Workflow

Pheniramine exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. The following diagrams illustrate the signaling pathway of the H1 receptor and a typical workflow for a bioequivalence study.



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References

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